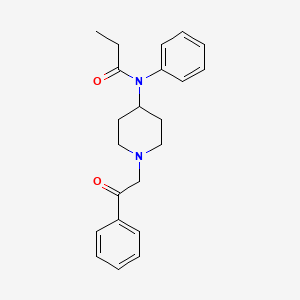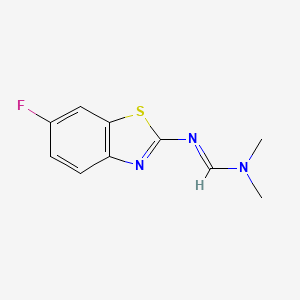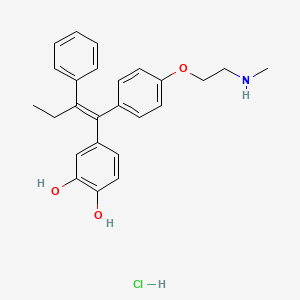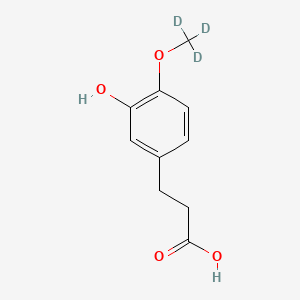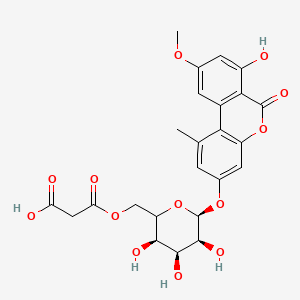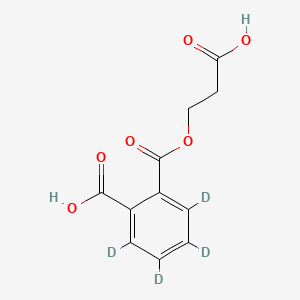
Mono(2-carboxyethyl) Phthalate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Mono(2-carboxyethyl) Phthalate-d4 involves the incorporation of deuterium atoms into the phthalate structure. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions . Industrial production methods are not widely documented, but they likely involve large-scale organic synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
Mono(2-carboxyethyl) Phthalate-d4 undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the carboxyethyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mono(2-carboxyethyl) Phthalate-d4 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantification purposes.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential effects on biological systems and its role in drug development.
Industry: Utilized in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Mono(2-carboxyethyl) Phthalate-d4 involves its interaction with molecular targets and pathways. As a phthalate derivative, it can act as an endocrine disruptor, affecting hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures, potentially leading to neurological disorders .
Comparison with Similar Compounds
Mono(2-carboxyethyl) Phthalate-d4 can be compared with other similar compounds such as:
Mono(2-(2-carboxyethyl)-3-hydroxybutyl)-d4 Phthalate: Another deuterated phthalate derivative with similar applications in research.
Monobutyl Phthalate: A non-deuterated phthalate used in various industrial applications.
Monoethyl Phthalate: Another phthalate derivative with applications in plasticizers and other industrial products.
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements .
Properties
Molecular Formula |
C11H10O6 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-(2-carboxyethoxycarbonyl)-3,4,5,6-tetradeuteriobenzoic acid |
InChI |
InChI=1S/C11H10O6/c12-9(13)5-6-17-11(16)8-4-2-1-3-7(8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)/i1D,2D,3D,4D |
InChI Key |
OSXPVFSMSBQPBU-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)

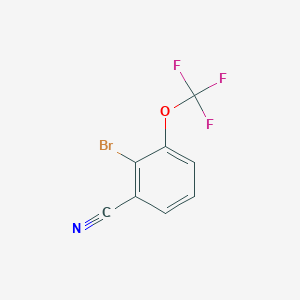

![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)

